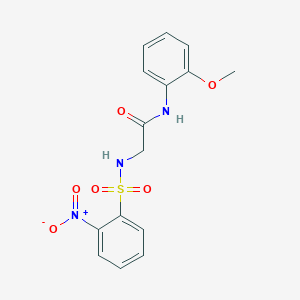

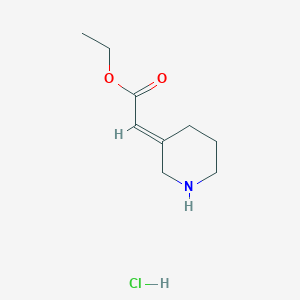

![molecular formula C21H21FN2O2 B2861104 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide CAS No. 851096-28-1](/img/structure/B2861104.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature . They were synthesized via different nucleophilic reactions using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and other precursors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core with dimethyl and oxo substituents at positions 6, 7, and 2 respectively . It also has an ethyl group at position 2, which is further substituted with a 4-fluorophenyl acetamide group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 and a topological polar surface area of 138 Ų .科学的研究の応用

Anion Coordination and Molecular Structure

Quinoline derivatives exhibit interesting behaviors in anion coordination, displaying diverse spatial orientations that impact molecular assembly and structure. One study on amide derivatives revealed tweezer-like geometries and channel-like structures through self-assembly, facilitated by weak interactions. These findings highlight the potential of such compounds in designing molecular architectures with specific functions (Kalita & Baruah, 2010).

Luminescent Properties and Sensor Applications

Quinoline-based compounds have been explored for their luminescent properties, particularly in the development of chemosensors. A notable application is the creation of a highly selective "off–on fluorescence type" chemosensor for Zn2+ detection. This sensor, utilizing quinoline as the fluorophore, demonstrated remarkable fluorescence enhancement in the presence of Zn2+, with potential use in living cells and aqueous solutions, underscoring the versatility of quinoline derivatives in sensor technology (Park et al., 2015).

Antifungal and Antibacterial Activities

Research on 2-(quinolin-4-yloxy)acetamides has shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest that quinoline derivatives could serve as promising candidates for developing new antitubercular agents, offering a potential pathway for addressing the challenge of drug resistance in tuberculosis treatment (Pissinate et al., 2016).

将来の方向性

特性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c1-13-9-17-12-16(21(26)24-19(17)10-14(13)2)7-8-23-20(25)11-15-3-5-18(22)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWIIUUXSRKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)

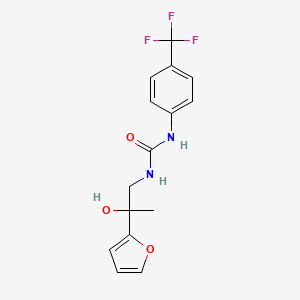

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

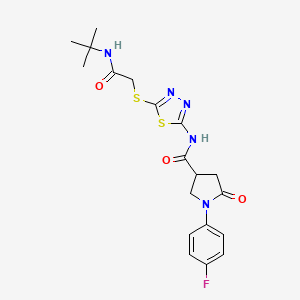

![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)

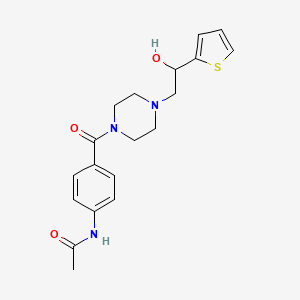

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)